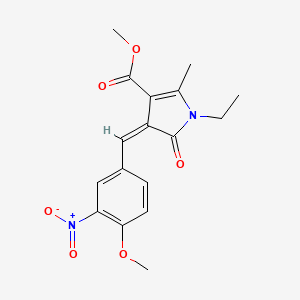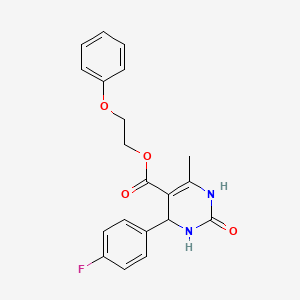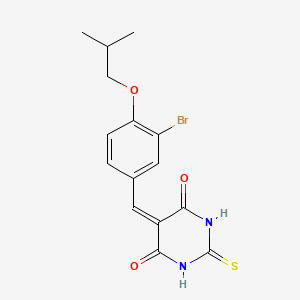![molecular formula C16H11F3N2O3 B5190706 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BTA-EG6 and is a member of the benzoxazolone family. BTA-EG6 has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Mécanisme D'action
The mechanism of action of BTA-EG6 is not fully understood. However, it has been proposed that BTA-EG6 inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. BTA-EG6 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of immune cells into inflamed tissues, and inhibit the activity of HDACs. BTA-EG6 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTA-EG6 is its versatility in various research applications. BTA-EG6 has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of BTA-EG6 is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of BTA-EG6.
Orientations Futures
There are several future directions for the research and development of BTA-EG6. One potential direction is the exploration of BTA-EG6 as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of BTA-EG6 as a potential anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to determine the potential antiviral properties of BTA-EG6 against other viruses.
Méthodes De Synthèse
The synthesis of BTA-EG6 involves the reaction of 2-amino-5-nitrobenzoic acid with 3-(trifluoromethyl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield BTA-EG6. This method has been optimized to produce high yields of pure BTA-EG6 and has been used in various research studies.
Applications De Recherche Scientifique
BTA-EG6 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BTA-EG6 has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BTA-EG6 has been shown to have antiviral properties against HIV-1 and SARS-CoV-2.
Propriétés
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-12-6-1-2-7-13(12)24-15(21)23/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZPUBMJJLPYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5190636.png)
![2-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzonitrile](/img/structure/B5190641.png)
![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B5190650.png)
![10-methoxy-5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5190673.png)


![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)
![N-[2-(benzylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5190686.png)

![5-chloro-2-(propylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5190695.png)
![7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5190705.png)
![3-tert-butyl-7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5190721.png)
